molecular formula C11H18INO3 B13462129 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2913159-06-3

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B13462129
CAS No.: 2913159-06-3
M. Wt: 339.17 g/mol
InChI Key: QTVPJZDSLCUGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate features a bicyclo[2.1.1]hexane scaffold with an oxygen atom in the 2-position (2-oxabicyclo system). Key substituents include:

  • tert-Butyl carbamate at the 4-position, a common protecting group for amines in organic synthesis.

Molecular Formula: C₁₁H₁₈INO₃ (inferred from and related analogs). Molecular Weight: ~339.17 g/mol. CAS Registry: Not explicitly listed in the evidence, but structurally related compounds (e.g., [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, CAS 2170372-21-9) suggest a niche synthetic role .

Properties

CAS No.

2913159-06-3

Molecular Formula

C11H18INO3

Molecular Weight

339.17 g/mol

IUPAC Name

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C11H18INO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14)

InChI Key

QTVPJZDSLCUGNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodine and a suitable oxidizing agent.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate Iodomethyl, tert-butyl carbamate C₁₁H₁₈INO₃ ~339.17 Cross-coupling intermediate, amine protection
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Iodomethyl, hydroxymethyl C₇H₁₁IO₂ 254.07 Precursor for oxidation/functionalization
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate Hydroxymethyl, benzyl carbamate C₁₄H₁₇NO₄ 263.29 Less reactive; limited leaving-group utility
tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate Amino group, tert-butyl carbamate C₁₁H₂₀N₂O₃ 228.29 Basic amine for drug discovery scaffolds
Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Iodomethyl, benzyl carbamate C₁₅H₁₈INO₃ 395.21 Bulky benzyl group reduces solubility
4-(tert-Butoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid Carboxylic acid, tert-butyl carbamate C₁₁H₁₆O₅ 228.24 Acidic functionality for salt formation

Key Findings

Reactivity and Functionalization: The iodomethyl group in the target compound distinguishes it from analogs like [1-(hydroxymethyl)-...] () or amino derivatives (). Iodine’s high polarizability and leaving-group ability make it superior for nucleophilic substitutions or metal-catalyzed cross-couplings . In contrast, hydroxymethyl analogs (e.g., ) are less reactive but serve as precursors for oxidation to aldehydes or carboxylic acids.

Protecting Group Variations: tert-Butyl carbamate (Boc) provides steric protection and acid-labile deprotection, ideal for amine protection in peptide synthesis. Benzyl carbamate () is cleaved under hydrogenolysis, offering orthogonal deprotection strategies but with reduced stability in acidic conditions .

Iodine’s molecular weight (~127 g/mol) contributes to the compound’s higher molecular weight (~339 g/mol) versus non-halogenated analogs (e.g., benzyl derivatives at ~263 g/mol) .

Synthetic Utility :

  • The compound’s iodine atom enables applications in radiolabeling (e.g., for imaging agents) and bioconjugation (e.g., antibody-drug conjugates) .
  • Carboxylic acid derivatives () are suited for salt formation or esterification, expanding utility in prodrug design .

Cost and Availability: Iodine-containing analogs (e.g., [1-(iodomethyl)-...]methanol at €585/100 mg) are significantly costlier than non-halogenated variants due to iodine’s expense and handling challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.